(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid
Description
This compound is a macrocyclic peptide derivative featuring a 14-membered ring system with a unique stereochemical configuration (4R,7S,13R). Its structure includes:
- 1,2-dithia-5,8,11-triazacyclotetradecane backbone, stabilized by disulfide bonds.
- A (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl side chain, conferring tyrosine-like bioactivity.
- 7-benzyl and 3,3,14,14-tetramethyl substituents for enhanced lipophilicity and metabolic stability.
- Carboxylic acid terminus for solubility modulation.
Properties
IUPAC Name |
(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23+,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMMCRYPQBNCPH-NEUULRRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Acid Functionalization
The synthesis begins with the preparation of enantiomerically pure building blocks:
-
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (tyrosine derivative) : Synthesized via Sharpless asymmetric epoxidation followed by regioselective ring-opening.
-
D-Penicillamine derivatives : The 3,3,14,14-tetramethyl-1,2-dithiolane motif is introduced using tert-butyltrityl (Trt) protection for thiol groups during linear chain assembly.
Reaction Conditions :
Peptide Chain Assembly
The linear precursor is constructed via iterative coupling:
-
Resin-bound synthesis : Wang or 2-chlorotrityl chloride (2-CTC) resin is used for SPPS.
-
Side-chain modifications : Benzyl groups are introduced via reductive amination.
Example :
Macrocyclization Strategies
Ugi Multicomponent Reaction (MCR)
The Ugi-4CR enables convergent macrocycle formation by reacting:
Conditions :
Mechanism :
The reaction proceeds via imine formation, followed by [4+1] cycloaddition to form the 1,2-dithia-5,8,11-triazacyclotetradecane core.
Disulfide Bond Formation
Post-cyclization, oxidation of thiols to disulfides is critical:
Example :
Stereochemical Control
Chiral Auxiliaries
Chromatographic Resolution
Final Deprotection and Isolation
Acidic Cleavage
Purification
Analytical Data
Table 1. Key Spectral Properties
Table 2. Reaction Optimization
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Macrocyclization solvent | MeOH/THF (7:2.5) | 63% |
| Oxidation reagent | mCPBA in DCM | 89% |
| Deprotection pH | 2.5 (TFA/H2O) | 95% |
Challenges and Solutions
Epimerization
Macrocycle Ring Strain
-
Issue : 14-membered ring formation favors transannular interactions.
-
Solution : High-dilution conditions (0.01 M) suppress oligomerization.
Comparative Methods
Ugi vs. Passerini MCRs
| Feature | Ugi-4CR | Passerini-3CR |
|---|---|---|
| Ring size | 12–22 members | 15–20 members |
| Functional groups | Amide, thioether | Ester, ketone |
| Yield | 52–63% | 48–55% |
Industrial Scalability
Continuous Flow Synthesis
Green Chemistry
Emerging Techniques
Enzymatic Macrocyclization
Photoredox Catalysis
Validation and Quality Control
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds in penicillamine can be reduced to thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with altered sequences or properties.
Scientific Research Applications
(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development and as a biomarker.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of (4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For example, the tyrosine residue may be involved in phosphorylation events, while the penicillamine residues can form disulfide bonds, affecting protein structure and function.
Comparison with Similar Compounds
Key Physicochemical Properties (from ):
| Property | Value/Description |
|---|---|
| Molecular Weight | 645.79 g/mol |
| Formula | C₃₀H₃₉N₅O₇S₂ |
| Solubility | Soluble to 1 mg/mL in H₂O |
| Storage | Lyophilized solid; desiccate at -20°C |
The compound’s bioactivity is hypothesized to involve opioid receptor interactions due to structural parallels with DPDPE (a δ-opioid receptor agonist) . However, its precise pharmacological profile remains understudied compared to stereoisomers and analogs.
Comparison with Similar Compounds
Stereoisomeric Variants
The (4R,7S,13R) configuration distinguishes it from stereoisomers like (4S,7S,13S)-DPDPE () and (4S,7R,13R) analogs (). Key differences include:
Structural Implications : The 7-benzyl group in the (4R,7S,13R)-compound may enhance blood-brain barrier penetration compared to DPDPE’s simpler alkyl chains .
Macrocyclic Peptide Analogs
AS-81070 ()
A structurally related macrocycle with:
- Naphthalen-2-yl side chain instead of 4-hydroxyphenyl.
- Higher molecular weight (1096.33 g/mol vs. 645.79 g/mol).
- Pentaazacycloicosane core (20-membered ring vs. 14-membered).
| Property | (4R,7S,13R)-Compound | AS-81070 |
|---|---|---|
| Ring Size | 14-membered | 20-membered |
| Side Chain | Tyrosine-like | Naphthalene-based |
| Bioactivity | Opioid receptor (hypothesized) | Unknown; likely cytotoxic |
Thiazolidine Derivatives ()
Compounds like (3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl... () share:
- Thiazole or thiazolidine rings.
- Bis(phenylmethyl) substituents.
| Property | (4R,7S,13R)-Compound | Thiazolidine Derivative |
|---|---|---|
| Heteroatoms | S,N,O | S,N,O (thiazole-dominated) |
| Bioactivity | Receptor modulation | Antimicrobial/antifungal |
| Molecular Weight | 645.79 g/mol | 899.02 g/mol |
Mechanistic Divergence : Thiazolidine derivatives exhibit broad-spectrum antimicrobial activity due to sulfur-rich scaffolds, while the (4R,7S,13R)-compound’s disulfide bonds may stabilize receptor-binding conformations.
Natural Product Analogs ()
Plant-derived macrocycles (e.g., C. gigantea extracts in ) share:
- Cyclized peptide backbones .
- Hydroxyphenyl groups.
Application Contrast : Natural macrocycles are optimized for pest control , whereas synthetic analogs like the (4R,7S,13R)-compound prioritize pharmacokinetic precision .
Biological Activity
The compound (4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 1096.33 g/mol. It contains multiple functional groups that contribute to its biological activity, including a 4-hydroxyphenyl moiety known for its antimicrobial properties.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against multidrug-resistant pathogens. The incorporation of the 4-hydroxyphenyl moiety enhances its effectiveness against various bacteria and fungi.
- Efficacy Against ESKAPE Pathogens : The compound has shown significant activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics. Minimum inhibitory concentrations (MICs) against these pathogens range from 0.5 to 64 µg/mL. Notably, it exhibited potent activity against Candida auris, a drug-resistant fungal pathogen .
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 1 - 8 |
| Vancomycin-resistant E. faecalis | 0.5 - 2 |
| Gram-negative pathogens | 8 - 64 |
| Candida auris | 8 - 64 |
The antimicrobial activity is believed to stem from the compound's ability to inhibit enzymes involved in the synthesis of peptidoglycan and other essential components of bacterial cell walls. This inhibition disrupts cell wall integrity and leads to bacterial cell death .
Study on Antimicrobial Derivatives
A study investigated various derivatives of amino acids incorporating the 4-hydroxyphenyl moiety. The results indicated that certain modifications significantly enhanced antimicrobial potency. For instance:
- Compound modifications led to derivatives with improved MIC values against resistant strains.
- Specific hydrazones demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
In Vivo Studies
While in vitro studies provide valuable insights into antimicrobial efficacy, in vivo studies are essential for assessing therapeutic potential. Preliminary animal model studies are necessary to evaluate pharmacokinetics and toxicity profiles before clinical application.
Q & A
Q. How can AI-driven platforms accelerate the discovery of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Train graph neural networks (GNNs) on datasets of macrocyclic compounds to predict logD, CYP450 inhibition, and membrane permeability. Use generative AI (e.g., REINVENT) to design analogs with modified benzyl or hydroxyphenyl substituents. Validate top candidates via in vitro Caco-2 assays and hepatic microsome stability tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
